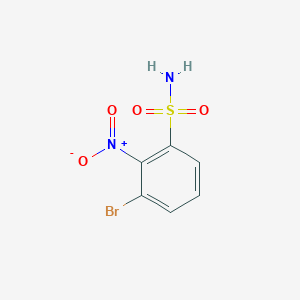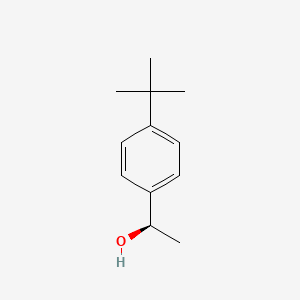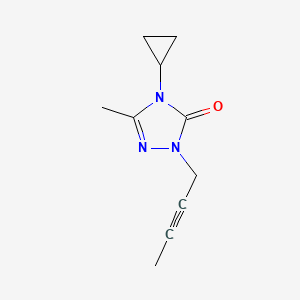
3-Bromo-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-nitrobenzenesulfonamide is a compound with the CAS Number: 1261521-33-8 . It has a molecular weight of 281.09 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 3-bromo-N-(3-fluorophenyl) benzenesulfonamide is achieved by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule .Chemical Reactions Analysis
3-Bromo-2-nitrobenzo[b]thiophene reacted with some amines in N,N-dimethylformamide giving, together with the expected N-substituted 3-amino-2-nitrobenzo[b]thiophenes 3 deriving from aromatic nucleophilic substitution, their isomers 4 .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Analytical Applications
3-Bromo-2-nitrobenzenesulfonamide and its derivatives have been explored for their utility in analytical chemistry. For example, sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been identified as a useful oxidizing titrant. It offers a simple and rapid method for the direct titration of substances like ascorbic acid, glutathione, and sulfite, with errors within ± 0.5% (Gowda et al., 1983).
Synthetic Applications
This compound serves as a versatile precursor in synthetic chemistry. It can undergo smooth alkylation to give N-alkylated sulfonamides in near-quantitative yields. These sulfonamides can be deprotected to yield secondary amines, showcasing the compound's adaptability in creating a wide range of chemical structures (Fukuyama et al., 1995).
Detection of Nitroxyl (HNO)
A novel application in the detection of nitroxyl (HNO) in aqueous solution using membrane inlet mass spectrometry has been reported. A derivative, 2-bromo-N-hydroxybenzenesulfonamide, was examined and found to be an essentially pure HNO donor under physiological conditions, which is significant for its potential use in biological and medical research (Cline et al., 2011).
Chemical Space Exploration
In solid-phase synthesis, derivatives of this compound have been used to create a diversity of privileged scaffolds. This utilization underscores the compound's role in facilitating the discovery of new molecules with potential therapeutic applications (Fülöpová & Soural, 2015).
Nitroxyl-Releasing Characteristics
The study of nitroxyl-releasing agents, especially those derived from Piloty's acid and its derivatives, has shown that compounds like N-Hydroxy-2-nitrobenzenesulfonamide can release HNO efficiently under physiological conditions. This has implications for the development of therapeutic agents, particularly for cardiovascular applications (Aizawa et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, 1-Bromo-2-nitrobenzene, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
3-Bromo-2-nitrobenzenesulfonamide is a type of sulfonamide, which are known to have a wide range of biological applications in medicine . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biochemical processes within the body.
Mode of Action
Sulfonamides, in general, are known to inhibit bacterial dna synthesis . They act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the synthesis of folic acid in bacteria, thereby inhibiting their growth and proliferation .
Result of Action
Given its likely mode of action, it can be inferred that the compound would result in the inhibition of bacterial growth and proliferation by interfering with dna synthesis .
Propriétés
IUPAC Name |
3-bromo-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H,(H2,8,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBLCFHOBCMZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B2701323.png)


![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)
![N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2701329.png)




![2-{4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazino}pyrimidine](/img/structure/B2701340.png)
![N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2701341.png)



